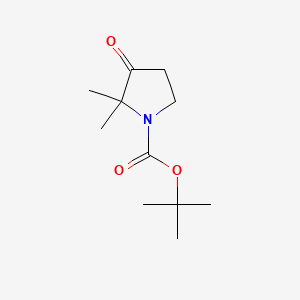

tert-Butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-7-6-8(13)11(12,4)5/h6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCBZLIKTIBTGNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)CCN1C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215295-96-7 | |

| Record name | tert-Butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to tert-Butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of tert-Butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate. This compound, a substituted N-Boc pyrrolidinone, serves as a valuable building block in synthetic organic chemistry, particularly in the construction of more complex heterocyclic molecules with potential pharmaceutical applications. Due to its relatively recent appearance in the chemical literature, publicly available data on its specific physical properties and biological activity is limited. This guide consolidates the available information and presents a detailed experimental protocol for a key reaction involving this molecule.

Chemical Properties

This compound is a heterocyclic compound featuring a pyrrolidinone core, gem-dimethyl substitution at the 2-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.

General Information

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 1215295-96-7 | |

| Molecular Formula | C₁₁H₁₉NO₃ | |

| Molecular Weight | 213.27 g/mol |

Physicochemical Properties

| Property | Value |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Density | Data not available |

| Solubility | Data not available |

Based on the structural analogue, N-Boc-3-pyrrolidinone, it can be inferred that this compound is likely soluble in a range of organic solvents such as dichloromethane, ethyl acetate, and methanol.[1]

Synthesis

A detailed, peer-reviewed synthesis protocol for this compound is not currently published. However, its structure suggests that it could be synthesized from a corresponding 2,2-dimethyl-3-pyrrolidinone precursor, followed by N-protection with di-tert-butyl dicarbonate (Boc₂O).

Reactivity and Experimental Protocols

The chemical reactivity of this compound is centered around the ketone functional group at the 3-position and the lability of the N-Boc protecting group under acidic conditions. The ketone can undergo various nucleophilic additions and reductions. A key reaction for which a protocol has been described is reductive amination.

Reductive Amination

A patent describes the use of this compound in a reductive amination reaction to synthesize a substituted pyrrolidine. This reaction is a cornerstone in medicinal chemistry for the introduction of amine functionalities.

This protocol is adapted from patent literature describing the reaction of this compound with methylamine in the presence of a reducing agent.

Materials:

-

This compound

-

Methylamine solution (2M in tetrahydrofuran)

-

Tetraisopropyl titanate

-

Ethanol

-

Sodium cyanoborohydride

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane

-

Standard laboratory glassware and stirring apparatus

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran, add tetraisopropyl titanate (3.0 eq).

-

To this mixture, add a solution of methylamine in tetrahydrofuran (2M, 5.0 eq).

-

Seal the reaction vessel and heat to 60°C for 8 hours.

-

Cool the reaction mixture to room temperature and allow it to stir overnight.

-

Add ethanol to the reaction mixture, followed by the portion-wise addition of sodium cyanoborohydride (5.0 eq).

-

Stir the reaction at room temperature for a minimum of 4 hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction by carefully adding water.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired tert-butyl 3-(methylamino)-2,2-dimethylpyrrolidine-1-carboxylate.

Logical Workflow for the Reductive Amination:

Caption: Workflow for the reductive amination of this compound.

Biological Activity and Signaling Pathways

There is no specific data available in the public domain regarding the biological activity or the signaling pathways associated with this compound. However, the pyrrolidinone scaffold is a common motif in many biologically active compounds, exhibiting a wide range of activities including anticancer, antibacterial, and antiviral properties. The specific substitution pattern of the title compound, particularly the gem-dimethyl group, may influence its biological profile. Further research is required to elucidate any potential therapeutic applications.

Safety and Handling

Detailed safety and handling information for this compound is not extensively documented. As with any research chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For analogous N-Boc protected pyrrolidinones, hazards such as skin irritation, serious eye irritation, and respiratory tract irritation have been noted.[2] Standard safety precautions for handling fine chemicals should be strictly followed.

Conclusion

This compound is a valuable, albeit not extensively characterized, synthetic intermediate. Its utility has been demonstrated in the synthesis of substituted pyrrolidines via reductive amination. The lack of comprehensive physicochemical and biological data highlights an opportunity for further investigation into the properties and potential applications of this compound. The experimental protocol provided herein for its reductive amination serves as a practical guide for researchers utilizing this building block in their synthetic endeavors. As with any compound with limited documentation, caution should be exercised during handling and use.

References

An In-depth Technical Guide on the Synthesis of tert-Butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for tert-butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the absence of a directly published synthesis for this specific molecule in the reviewed literature, this guide details a plausible multi-step approach based on established organic chemistry principles, including the Dieckmann condensation.

The proposed synthesis commences with the readily available starting material, 2-amino-2-methylpropanoic acid (also known as α-aminoisobutyric acid). The pathway involves N-protection, followed by the construction of a diester intermediate, which is then cyclized and decarboxylated to yield the target compound.

Proposed Synthesis Pathway

The synthesis is proposed to proceed in four main stages:

-

N-Boc Protection: The amino group of 2-amino-2-methylpropanoic acid is protected with a tert-butoxycarbonyl (Boc) group.

-

Amide Coupling: The resulting N-Boc protected amino acid is coupled with a suitable three-carbon synthon, in this case, the methyl ester of β-alanine, to form an amide linkage.

-

Dieckmann Condensation: The diester intermediate undergoes an intramolecular cyclization to form a β-keto ester.

-

Hydrolysis and Decarboxylation: The β-keto ester is hydrolyzed and subsequently decarboxylated to afford the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 2-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid (2)

Methodology:

To a solution of 2-amino-2-methylpropanoic acid (1) (10.3 g, 100 mmol) in a 1:1 mixture of 1,4-dioxane and water (200 mL) at 0 °C is added sodium hydroxide (8.0 g, 200 mmol). The mixture is stirred until all solids dissolve. Di-tert-butyl dicarbonate (24.0 g, 110 mmol) dissolved in 1,4-dioxane (50 mL) is then added dropwise over 30 minutes. The reaction mixture is allowed to warm to room temperature and stirred for 16 hours. The solvent is then removed under reduced pressure. The aqueous residue is cooled to 0 °C and acidified to pH 2-3 with 1 M HCl. The resulting mixture is extracted with ethyl acetate (3 x 150 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which is purified by recrystallization from ethyl acetate/hexanes to afford compound 2 as a white solid.

Step 2: Synthesis of methyl 3-(2-((tert-butoxycarbonyl)amino)-2-methylpropanamido)propanoate (4)

Methodology:

To a solution of 2-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid (2) (20.3 g, 100 mmol) in dichloromethane (DCM, 300 mL) at 0 °C is added N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (21.1 g, 110 mmol) and 4-Dimethylaminopyridine (DMAP) (1.22 g, 10 mmol). The mixture is stirred for 15 minutes, after which a solution of β-alanine methyl ester hydrochloride (3) (15.3 g, 110 mmol) and triethylamine (15.3 mL, 110 mmol) in DCM (100 mL) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction mixture is then washed with 1 M HCl (2 x 100 mL), saturated aqueous sodium bicarbonate (2 x 100 mL), and brine (100 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to give compound 4 .

Step 3: Synthesis of tert-butyl 2,2-dimethyl-4-(methoxycarbonyl)-3-oxopyrrolidine-1-carboxylate (5) via Dieckmann Condensation

Methodology:

To a flame-dried round-bottom flask under an inert atmosphere of argon is added sodium methoxide (6.5 g, 120 mmol) and anhydrous toluene (250 mL). The suspension is heated to reflux. A solution of methyl 3-(2-((tert-butoxycarbonyl)amino)-2-methylpropanamido)propanoate (4) (30.2 g, 100 mmol) in anhydrous toluene (100 mL) is added dropwise over 1 hour. The reaction mixture is maintained at reflux for an additional 4 hours. After cooling to room temperature, the reaction is quenched by the slow addition of 1 M aqueous HCl until the mixture is acidic (pH ~5). The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude β-keto ester 5 , which is used in the next step without further purification.

Step 4: Synthesis of this compound (6)

Methodology:

The crude tert-butyl 2,2-dimethyl-4-(methoxycarbonyl)-3-oxopyrrolidine-1-carboxylate (5) from the previous step is dissolved in a mixture of methanol (200 mL) and 5 M aqueous sodium hydroxide (50 mL). The mixture is heated to reflux for 4 hours. After cooling, the methanol is removed under reduced pressure. The remaining aqueous solution is acidified to pH 1-2 with concentrated HCl at 0 °C. The acidified solution is then heated to 80 °C for 2 hours to effect decarboxylation. After cooling, the mixture is extracted with ethyl acetate (3 x 150 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (eluent: ethyl acetate/hexanes gradient) to afford the final product, This compound (6) .

Quantitative Data Summary

| Step | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Est. Yield (%) |

| 1 | 2-Amino-2-methylpropanoic acid (1) | 2-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid (2) | (Boc)₂O, NaOH | Dioxane/H₂O | 0 to RT | 16 | 90 |

| 2 | Compound (2) | Methyl 3-(2-((tert-butoxycarbonyl)amino)-2-methylpropanamido)propanoate (4) | β-Alanine methyl ester HCl (3), EDC·HCl, DMAP, Et₃N | DCM | 0 to RT | 12 | 85 |

| 3 | Compound (4) | tert-Butyl 2,2-dimethyl-4-(methoxycarbonyl)-3-oxopyrrolidine-1-carboxylate (5) | NaOMe | Toluene | Reflux | 5 | 75 |

| 4 | Compound (5) | This compound (6) | NaOH, HCl | Methanol/H₂O | Reflux, then 80 | 4 + 2 | 80 |

Visual Representations

Proposed Synthesis Workflow

Caption: Overall workflow for the proposed synthesis.

Dieckmann Condensation Mechanism

Caption: Key steps in the Dieckmann condensation.

Spectroscopic and Synthetic Overview of tert-Butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate: A Technical Review

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the available spectroscopic data and synthetic methodologies for the heterocyclic compound, tert-butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate. Despite a comprehensive search of scientific literature and chemical databases, specific experimental spectroscopic data—including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS)—for this exact molecule remains elusive. The compound is not widely commercially available, and published characterization data could not be located.

This document aims to provide valuable context for researchers by summarizing the available information on the closely related and often mistaken constitutional isomer, tert-butyl 3-oxopyrrolidine-1-carboxylate. Furthermore, a putative synthetic pathway for the target molecule is proposed, offering a theoretical framework for its laboratory preparation.

Part 1: Spectroscopic Data for the Constitutional Isomer: tert-Butyl 3-oxopyrrolidine-1-carboxylate

Due to the absence of data for the 2,2-dimethyl substituted target, we present the available spectroscopic information for tert-butyl 3-oxopyrrolidine-1-carboxylate (CAS RN: 101385-93-7) for comparative purposes. This compound shares the same molecular formula and weight but differs in the placement of the substituent groups.

Spectroscopic Data Summary

| Spectroscopic Technique | Observed Data for tert-Butyl 3-oxopyrrolidine-1-carboxylate |

| ¹H NMR | Data not explicitly found in a compiled format. |

| ¹³C NMR | Data not explicitly found in a compiled format. |

| Infrared (IR) Spectroscopy | An Attenuated Total Reflectance (ATR) FT-IR spectrum is available. Key absorptions are expected for the carbonyl groups (ketone and carbamate) and C-N bonds.[1] |

| Mass Spectrometry (MS) | Molecular Weight: 185.22 g/mol .[1] |

Note: While spectral databases list the availability of spectra for tert-butyl 3-oxopyrrolidine-1-carboxylate, detailed peak lists and assignments are not consistently provided in the public domain.

Part 2: Proposed Synthetic Pathway for this compound

A plausible synthetic route to obtain the target compound can be conceptualized through a multi-step process starting from readily available precursors. The following proposed pathway is based on established organic chemistry transformations.

Experimental Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Detailed Methodologies

Step 1: Aldol Condensation of N-Boc-glycine ethyl ester and Acetone

-

Protocol: To a cooled solution of a suitable base (e.g., lithium diisopropylamide) in an anhydrous aprotic solvent (e.g., tetrahydrofuran), a solution of N-Boc-glycine ethyl ester would be added dropwise. Subsequently, acetone would be introduced to the reaction mixture.

-

Rationale: This step aims to form the carbon-carbon bond between the enolate of the glycine derivative and the carbonyl carbon of acetone, yielding a β-hydroxy ester intermediate.

Step 2: Oxidation of the Secondary Alcohol

-

Protocol: The secondary alcohol from the previous step would be oxidized to a ketone using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or by employing a Swern oxidation protocol.

-

Rationale: This transformation is crucial to introduce the ketone functionality at the 3-position of the eventual pyrrolidine ring.

Step 3: Intramolecular Cyclization (Dieckmann Condensation)

-

Protocol: The resulting β-keto ester would be treated with a base (e.g., sodium ethoxide) in an appropriate solvent (e.g., ethanol) to facilitate an intramolecular Dieckmann condensation.

-

Rationale: This base-mediated cyclization would form the five-membered pyrrolidinone ring. Subsequent workup and purification would yield the desired this compound.

Conclusion

While direct experimental data for this compound is not currently available in the public domain, this guide provides essential information on a closely related isomer and a theoretical framework for the synthesis of the target compound. Researchers interested in this molecule are encouraged to undertake its synthesis and characterization to contribute to the body of scientific knowledge. The spectroscopic data of the isomer, tert-butyl 3-oxopyrrolidine-1-carboxylate, can serve as a preliminary reference for the analysis of the target compound, with the understanding that the substitution pattern will significantly influence the spectral features.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of tert-butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate

This technical guide provides a detailed analysis of the ¹H NMR spectrum of tert-butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate, a key building block in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's spectral characteristics, the experimental methodology for spectrum acquisition, and a visual representation of its chemical structure.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectral data for this compound has been predicted based on the analysis of the parent compound, N-Boc-3-pyrrolidinone, and the expected influence of the gem-dimethyl substituents at the C2 position. The presence of the two methyl groups at the C2 position simplifies the spectrum by removing the protons at this position and influencing the chemical shifts of the neighboring protons. The predicted data is summarized in the table below.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| tert-butyl (9H) | ~1.45 | Singlet | 9H |

| C2-CH₃ (6H) | ~1.20 | Singlet | 6H |

| C4-H₂ (2H) | ~2.50 | Singlet | 2H |

| C5-H₂ (2H) | ~3.60 | Triplet | 2H |

Experimental Protocol for ¹H NMR Spectroscopy

The following is a standard protocol for the acquisition of a ¹H NMR spectrum of a small organic molecule like this compound.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the compound directly into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) to the vial. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.[1]

-

Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample.

-

Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.[1]

-

Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the solvent.

2.2. Instrument Setup and Data Acquisition

-

Spectrometer: The spectrum should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

Locking and Shimming: Insert the sample into the spectrometer. The instrument's magnetic field is "locked" onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by "shimming" to obtain sharp, well-resolved peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually sufficient.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

-

Acquisition Time: An acquisition time of 2-4 seconds is standard.

-

-

Data Processing:

-

Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integration: The area under each peak is integrated to determine the relative number of protons.

-

Structural Visualization and Proton Assignments

The following diagram, generated using the DOT language, illustrates the chemical structure of this compound with the different proton environments labeled. This visualization aids in the interpretation of the ¹H NMR data presented in the table above.

Caption: Structure of this compound with proton assignments.

References

An In-depth Technical Guide on the Role of Pyrrolidinone Scaffolds in Medicinal Chemistry: A Focus on tert-Butyl 3-Oxopyrrolidine-1-carboxylate

A Note on the Scarcity of Data for tert-Butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate:

Initial research into the specific role of this compound in medicinal chemistry has revealed a significant lack of available data in peer-reviewed literature and public chemical databases. This suggests that this particular substituted pyrrolidinone is not a commonly utilized building block in drug discovery and development.

Therefore, to provide a comprehensive and valuable technical guide for researchers, scientists, and drug development professionals, this document will focus on the closely related and extensively documented compound: tert-butyl 3-oxopyrrolidine-1-carboxylate . This versatile scaffold serves as an excellent proxy to understand the broader importance and application of 3-oxopyrrolidine derivatives in medicinal chemistry.

Introduction to tert-Butyl 3-Oxopyrrolidine-1-carboxylate

tert-Butyl 3-oxopyrrolidine-1-carboxylate, also known as N-Boc-3-pyrrolidinone, is a five-membered heterocyclic compound featuring a pyrrolidinone ring system.[1][2] The presence of a ketone at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom makes it a highly versatile and valuable building block in organic synthesis, particularly in the realm of medicinal chemistry.[3] The Boc group provides a straightforward means of protecting the nitrogen during synthetic transformations and can be readily removed under acidic conditions, allowing for further functionalization. The ketone functionality serves as a handle for a variety of chemical modifications, including reductive amination, Wittig reactions, and aldol condensations, enabling the introduction of diverse substituents and the construction of complex molecular architectures.

Synthesis of tert-Butyl 3-Oxopyrrolidine-1-carboxylate

A common and efficient method for the synthesis of tert-butyl 3-oxopyrrolidine-1-carboxylate involves a multi-step sequence starting from simple, commercially available precursors. One such patented method is outlined below.[4]

Synthetic Pathway Overview

The synthesis generally proceeds through the formation of a diester intermediate via a Michael addition, followed by Boc protection, cyclization, and finally decarboxylation to yield the target 3-oxopyrrolidine.

Experimental Protocol: Synthesis of tert-Butyl 3-Oxopyrrolidine-1-carboxylate[5]

Step 1: Synthesis of Ethyl Glycinate Hydrochloride (I) Glycine is dissolved in ethanol (5 parts), and thionyl chloride (molar ratio to glycine of 2:1) is added. The mixture is refluxed for 10 hours. After the reaction, excess ethanol is evaporated to yield a concentrated solution of ethyl glycinate hydrochloride (I).

Step 2: Michael Addition to form Diethyl 2-(ethoxycarbonylmethylamino)acetate (II) Ethyl glycinate hydrochloride (I) is treated to remove hydrochloric acid. The resulting free amine then undergoes a Michael addition with ethyl acrylate to afford the diester intermediate (II).

Step 3: N-Boc Protection to form Diethyl 2-((tert-butoxycarbonyl)(ethoxycarbonylmethyl)amino)acetate (III) The diester (II) is dissolved in dichloromethane (5 parts), and triethylamine (molar ratio to II of 1.2:1) is added while maintaining the temperature below 15 °C. Di-tert-butyl dicarbonate (molar ratio to II of 1.1:1) is then added dropwise. The reaction mixture is stirred at room temperature for 5 hours, followed by purification and concentration to yield the N-Boc protected diester (III).

Step 4: Cyclization to form Ethyl 1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylate (IV) The N-Boc diester (III) is dissolved in ethanol (5 parts), and 1.5 N freshly prepared sodium ethoxide is added. The mixture is refluxed for 3 hours. After completion of the reaction, the product is purified and concentrated to give the cyclic β-keto ester (IV).

Step 5: Decarboxylation to yield tert-Butyl 3-Oxopyrrolidine-1-carboxylate (V) The cyclic β-keto ester (IV) is dissolved in dimethyl sulfoxide (DMSO) (5 parts), and water (0.5 parts) is added. The mixture is heated to 120-130 °C and reacted for 4 hours. The final product, tert-butyl 3-oxopyrrolidine-1-carboxylate (V), is obtained after purification and concentration.

Role in Medicinal Chemistry

tert-Butyl 3-oxopyrrolidine-1-carboxylate serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to introduce diverse functionalities at the 3-position of the pyrrolidine ring.

Synthesis of Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

DPP-IV inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The pyrrolidine scaffold is a key structural feature in many potent and selective DPP-IV inhibitors.[5][6] The synthesis of these inhibitors often involves the reductive amination of tert-butyl 3-oxopyrrolidine-1-carboxylate to introduce a substituted amine at the 3-position.

Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies. The pyrrolidinone core is found in various kinase inhibitors, where it can serve as a central scaffold to orient functional groups for optimal interaction with the kinase active site.[7][8] For instance, derivatives of 5-oxopyrrolidine-3-carbohydrazide have been synthesized and evaluated as potent protein kinase inhibitors.[7]

Quantitative Data

The following table summarizes key quantitative data related to the synthesis and properties of tert-butyl 3-oxopyrrolidine-1-carboxylate and its derivatives.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₅NO₃ | [1][2] |

| Molecular Weight | 185.22 g/mol | [1][2] |

| CAS Number | 101385-93-7 | [1][2] |

| Purity (typical) | ≥98% | [9][10] |

| Synthesis Yield (example) | 82% (for a related aminopyrrolidine) | [11] |

Key Experimental Protocols

Reductive Amination of tert-Butyl 3-Oxopyrrolidine-1-carboxylate

This protocol is a general representation of a key transformation of the title compound.

Materials:

-

tert-Butyl 3-oxopyrrolidine-1-carboxylate

-

Primary amine (R-NH₂)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (catalytic amount)

Procedure:

-

To a solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq) in DCM or DCE, add the primary amine (1.1 eq) and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butyl 3-(alkylamino)pyrrolidine-1-carboxylate.

Conclusion

While specific data on this compound is scarce, its structural analog, tert-butyl 3-oxopyrrolidine-1-carboxylate, stands out as a cornerstone building block in medicinal chemistry. Its synthetic accessibility and the versatility of its ketone functionality provide a robust platform for the generation of diverse libraries of compounds. The pyrrolidine scaffold, readily introduced using this reagent, is a privileged structure found in numerous approved drugs and clinical candidates, particularly in the areas of metabolic diseases and oncology. This guide highlights the fundamental importance of the 3-oxopyrrolidine core in the design and synthesis of novel therapeutic agents.

References

- 1. Tert-butyl 3-oxopyrrolidine-1-carboxylate | C9H15NO3 | CID 471360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. tert-Butyl 3-bromopyrrolidine-1-carboxylate [myskinrecipes.com]

- 4. CN102241617A - Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone - Google Patents [patents.google.com]

- 5. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]

- 7. Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates: Highly functionalized 2-pyrrolidinone enabling access to novel macrocyclic Tyk2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. appretech.com [appretech.com]

- 10. appretech.com [appretech.com]

- 11. tert-Butyl 3-aminopyrrolidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

The Versatile Building Block: A Technical Guide to tert-Butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate, a valuable synthetic building block in modern medicinal chemistry and organic synthesis. Due to the limited direct literature on this specific compound, this guide presents a plausible synthetic pathway, detailed experimental protocols for analogous reactions, and expected physicochemical and spectroscopic data based on related structures. This information is intended to empower researchers to synthesize and utilize this versatile scaffold in the development of novel therapeutics and complex molecules.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. The introduction of a gem-dimethyl group at the C2 position can impart significant metabolic stability and conformational rigidity, properties highly desirable in drug design. Furthermore, the ketone functionality at the C3 position serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse substituents and the construction of complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom provides a stable yet readily cleavable means of modulating the reactivity of the pyrrolidine ring system. This combination of structural features makes this compound a highly attractive, albeit not widely commercially available, building block for drug discovery programs.

Physicochemical and Spectroscopic Data

While specific experimental data for the title compound is scarce in the public domain, the following table summarizes expected properties based on closely related analogs such as tert-butyl 3-oxopyrrolidine-1-carboxylate.

| Property | Expected Value |

| Molecular Formula | C₁₁H₁₉NO₃ |

| Molecular Weight | 213.27 g/mol |

| Appearance | Colorless to pale yellow oil or low melting solid |

| Boiling Point | Not readily available; likely >250 °C at atm. press. |

| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, THF) |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~3.8 (s, 2H, C5-H₂), ~2.5 (s, 2H, C4-H₂), 1.4-1.5 (s, 9H, Boc-H), ~1.3 (s, 6H, C2-(CH₃)₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~210 (C=O, C3), ~154 (C=O, Boc), ~80 (C(CH₃)₃), ~60 (C2), ~55 (C5), ~45 (C4), ~28 (Boc-CH₃), ~25 (C2-CH₃) |

| IR (neat, cm⁻¹) | ~1750 (C=O, ketone), ~1700 (C=O, carbamate) |

| Mass Spectrometry (ESI+) | m/z: 214.1 [M+H]⁺, 236.1 [M+Na]⁺ |

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be envisioned starting from commercially available N-Boc-3-pyrrolidinone. The key transformations involve a gem-dimethylation at the C2 position, which is alpha to the nitrogen, followed by oxidation of an intermediate alcohol. A proposed synthetic route is outlined below.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols (Analogous Reactions)

The following sections provide detailed experimental protocols for reactions analogous to the proposed synthetic steps. These protocols are based on established literature procedures for similar substrates and transformations.

α-Alkylation of N-Boc-pyrrolidine (Analogous to gem-Dimethylation)

The introduction of alkyl groups at the C2 position of N-Boc-pyrrolidine can be achieved through deprotonation with a strong base followed by reaction with an electrophile. While a direct one-pot gem-dimethylation might be challenging, a stepwise approach is feasible. A related procedure for the mono-alkylation of N-Boc-pyrrolidine is described below and can be adapted.[1]

Reaction Scheme:

Caption: General scheme for the α-alkylation of N-Boc-pyrrolidine.[1]

Experimental Protocol:

-

To a stirred solution of N-Boc-pyrrolidine (1.0 eq) and (-)-sparteine (1.2 eq) in anhydrous methyl tert-butyl ether (MTBE) under an inert atmosphere (argon or nitrogen), cool the mixture to -78 °C.

-

Add sec-butyllithium (1.3 eq, as a solution in cyclohexane) dropwise, maintaining the internal temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 3 hours.

-

Add the alkylating agent (e.g., methyl iodide, 1.5 eq) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

To achieve gem-dimethylation, this process would need to be repeated on the mono-methylated product.

Reduction of a Ketone to a Secondary Alcohol

The reduction of the ketone at the C3 position can be readily achieved using standard reducing agents.

Reaction Scheme:

Caption: Reduction of a cyclic ketone to the corresponding alcohol.

Experimental Protocol:

-

Dissolve the ketone substrate (1.0 eq) in methanol and cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude alcohol, which can be purified by column chromatography if necessary.

Oxidation of a Secondary Alcohol to a Ketone

The final step involves the oxidation of the secondary alcohol to the desired ketone. Dess-Martin periodinane is a mild and efficient reagent for this transformation.[2]

Reaction Scheme:

Caption: Oxidation of a secondary alcohol to a ketone using Dess-Martin periodinane.[2]

Experimental Protocol:

-

To a solution of the secondary alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add Dess-Martin periodinane (1.5 eq) portion-wise at room temperature.[2]

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

-

Stir the biphasic mixture vigorously until the solid dissolves.

-

Separate the layers and extract the aqueous layer with DCM (2 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Applications in Drug Discovery and Organic Synthesis

This compound is a versatile intermediate for the synthesis of a wide range of biologically active molecules. The ketone functionality can be derivatized in numerous ways, including:

-

Reductive amination: To introduce diverse amine-containing side chains.

-

Wittig and related olefination reactions: To form exocyclic double bonds for further functionalization.

-

Addition of organometallic reagents: To generate tertiary alcohols with new stereocenters.

-

Formation of enolates: For subsequent alkylation or acylation at the C4 position.

The gem-dimethyl group provides steric hindrance that can influence the stereochemical outcome of these reactions, offering opportunities for diastereoselective synthesis. The metabolic stability conferred by this group makes it particularly attractive for the development of long-acting therapeutic agents.

Conclusion

While not a widely cataloged compound, this compound represents a valuable and underutilized building block in organic synthesis. This guide provides a framework for its preparation based on well-established synthetic methodologies. The combination of a conformationally constrained, metabolically stable core with a versatile ketone functionality makes this compound a powerful tool for the design and synthesis of novel small molecules with potential therapeutic applications. Researchers in drug discovery and synthetic chemistry are encouraged to explore the potential of this and related gem-disubstituted pyrrolidinones in their quest for new chemical entities.

References

A Technical Guide to the Discovery and Evolution of N-Boc Protected Pyrrolidines in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated heterocycle containing nitrogen, is a cornerstone of modern medicinal chemistry. Its prevalence in a vast array of natural products, pharmaceuticals, and chiral catalysts underscores its significance as a "privileged scaffold" in drug discovery.[1][2] The ability to selectively functionalize this ring is paramount for developing novel therapeutics. This guide provides an in-depth examination of the history, synthesis, and application of N-Boc protected pyrrolidines, essential intermediates that have revolutionized the strategic construction of complex molecules.

The Genesis of Amine Protection: The Advent of the Boc Group

In multistep organic synthesis, the strategic use of protecting groups is fundamental. These groups temporarily mask a reactive functional group, preventing it from undergoing unwanted side reactions while other parts of the-molecule are modified.[3][4] The tert-butoxycarbonyl (Boc) group emerged in the late 1950s as a highly effective protecting group for amines, rapidly finding application in peptide synthesis.[5]

The Boc group's popularity stems from its unique stability and cleavage characteristics. It is robust under a wide range of basic, nucleophilic, and reductive conditions, yet it can be readily and cleanly removed by treatment with mild acids, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[3][6] This orthogonality to other common amine protecting groups, like the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group and the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, makes it an invaluable tool for complex synthetic strategies.[4][5][7]

Synthesis and Deprotection of N-Boc Pyrrolidines

The protection of the pyrrolidine nitrogen as its N-Boc derivative is typically a straightforward and high-yielding reaction. The most common method involves treating the pyrrolidine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) in the presence of a base.[4][8] This reaction converts the nucleophilic secondary amine into a significantly less reactive carbamate, enabling selective reactions elsewhere on the pyrrolidine scaffold.

The general workflow for the protection and subsequent deprotection of the pyrrolidine nitrogen is illustrated below.

The following table summarizes typical conditions for the N-Boc protection of various pyrrolidine substrates.

| Starting Material | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pyrrolidine | Triethylamine | Dichloromethane (DCM) | 0 to RT | 2-4 | >95 |

| (R)-3-Pyrrolidinol | Triethylamine | Dichloromethane (DCM) | 0 to RT | 2-4 | ~98 |

| Methyl Prolinate | DMAP (cat.) | Acetonitrile (ACN) | RT | 12-16 | >90 |

| 2-Phenylpyrrolidine | Sodium Bicarbonate | Dioxane/Water | RT | 12 | ~96 |

| 3-Pyrrolidinone | Triethylamine | Acetonitrile (ACN) | RT | 3 | >90[8] |

Note: Data compiled from various standard laboratory procedures and literature sources.[4][8][9]

Advanced Synthetic Applications: Asymmetric Functionalization

The true power of the N-Boc group lies in its ability to facilitate stereoselective functionalization of the pyrrolidine ring, particularly at the C2 position adjacent to the nitrogen. A landmark development in this area is the asymmetric deprotonation of N-Boc pyrrolidine, followed by trapping with an electrophile.[10]

This strategy often employs a strong, chiral base complex, such as sec-butyllithium (s-BuLi) combined with the chiral ligand (-)-sparteine. This complex selectively removes one of the two enantiotopic protons at the C2 position, generating a configurationally stable 2-pyrrolidinolithium species with high enantiomeric excess.[10][11]

A highly significant extension of this methodology is the subsequent palladium-catalyzed α-arylation.[11][12] After the asymmetric deprotonation, the organolithium intermediate undergoes transmetalation with zinc chloride to form a more stable organozinc reagent. This species can then participate in a Negishi cross-coupling reaction with various aryl halides, providing convergent and reliable access to a diverse array of enantioenriched 2-aryl-N-Boc-pyrrolidines.[11][13]

This palladium-catalyzed methodology provides consistently high yields and excellent enantioselectivity across a range of substrates.

| Aryl Bromide (Ar-Br) | Yield (%) | Enantiomeric Ratio (er) |

| 4-Bromobenzonitrile | 85 | 96:4 |

| Methyl 4-bromobenzoate | 81 | 96:4 |

| 4-Bromoanisole | 83 | 96:4 |

| 3-Bromopyridine | 75 | 96:4 |

| 2-Bromonaphthalene | 88 | 96:4 |

Note: Data adapted from Campos, K. R., et al. (2006). J. Am. Chem. Soc., 128(11), 3538-3539.[11]

Experimental Protocols

Protocol 1: General Synthesis of (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate

This protocol details the N-Boc protection of a substituted pyrrolidine.

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add (R)-3-pyrrolidinol (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 10 mL per gram of pyrrolidinol).[9]

-

Cooling: Cool the solution to 0 °C using an ice bath and stir for 10-15 minutes.[9]

-

Base Addition: Add triethylamine (1.2 eq) to the stirred solution.[9]

-

Reagent Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature at 0 °C.[9]

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.[9]

-

Monitoring & Work-up: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with DCM.[4][9]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. If necessary, purify by column chromatography.[4][9]

Protocol 2: Enantioselective α-Arylation of N-Boc-Pyrrolidine

This protocol is adapted from the highly cited palladium-catalyzed arylation methodology.[11][13]

-

Flask Preparation: An oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, temperature probe, and rubber septum is placed under a nitrogen atmosphere.[13]

-

Deprotonation: Charge the flask with methyl tert-butyl ether (MTBE), N-Boc-pyrrolidine (1.2 eq), and (+)-sparteine (1.2 eq). Cool the solution to -78 °C in a dry ice/acetone bath.[13]

-

Base Addition: Add sec-BuLi (1.3 eq) dropwise over 30 minutes, ensuring the internal temperature remains below -65 °C. Age the resulting orange-red solution at -78 °C for 3 hours.[13]

-

Transmetalation: In a separate flask, add anhydrous ZnCl₂ (1.3 eq) and THF, then cool to 0 °C. Transfer the cold (-78 °C) lithiated pyrrolidine solution to the ZnCl₂ slurry via cannula. Allow the mixture to warm to room temperature and stir for 1 hour.

-

Coupling Reaction: In another flask, add Pd(OAc)₂ (0.05 eq), t-Bu₃P·HBF₄ (0.10 eq), and the aryl bromide (1.0 eq). Add the prepared organozinc reagent to this catalyst mixture via cannula.

-

Reaction & Work-up: Stir the reaction at room temperature until completion (monitored by GC or LC-MS). Quench the reaction with 2N aqueous NH₄Cl. Extract with MTBE, wash the organic layer with brine, dry over MgSO₄, filter, and concentrate.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired 2-aryl-N-Boc-pyrrolidine.[10]

Protocol 3: General Deprotection of N-Boc Group with HCl

-

Reaction Setup: Dissolve the N-Boc protected pyrrolidine (1.0 eq) in a solution of 4M HCl in 1,4-dioxane.[14]

-

Reaction: Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.[14]

-

Work-up: Remove the solvent under reduced pressure. The resulting residue is the hydrochloride salt of the deprotected pyrrolidine, which can often be used directly in subsequent steps or neutralized.

-

Neutralization (Optional): To obtain the free amine, dissolve the residue in a suitable solvent and basify with a saturated aqueous solution of sodium bicarbonate or another appropriate base. Extract the free amine into an organic solvent, dry, and concentrate.[14]

Conclusion

The introduction of the Boc protecting group was a pivotal moment in organic synthesis, and its application to the pyrrolidine scaffold has had a profound impact on drug discovery. N-Boc protected pyrrolidines have transitioned from simple protected intermediates to indispensable chiral building blocks.[14] The development of sophisticated methodologies, such as catalytic asymmetric deprotonation and cross-coupling reactions, has enabled chemists to access previously unattainable chemical space with high levels of stereocontrol.[10][11] A thorough understanding of the history, synthesis, and reactivity of these compounds is crucial for any scientist engaged in the design and development of novel therapeutics.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of tert-butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate: An Application Note and Proposed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document outlines a detailed, albeit proposed, protocol for the synthesis of tert-butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate, a heterocyclic compound with potential applications as a building block in medicinal chemistry and drug discovery. Due to the absence of a published, direct synthesis for this specific molecule, the following protocol is a scientifically informed pathway derived from established methodologies for analogous compounds. This multi-step synthesis requires careful execution and optimization by qualified researchers.

Introduction

Pyrrolidine derivatives are prevalent scaffolds in a vast array of biologically active molecules and approved pharmaceuticals. The introduction of a ketone functionality and gem-dimethyl substitution on the pyrrolidine ring, coupled with the versatile N-Boc protecting group, makes this compound a valuable intermediate for creating novel chemical entities with potential therapeutic applications. The N-Boc (tert-butoxycarbonyl) group allows for subsequent modifications at the ketone or other positions, followed by facile deprotection under acidic conditions.

This proposed synthesis commences with the construction of a substituted pyrrolidinone, followed by reduction, N-protection, and final oxidation to yield the target compound.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a four-step process, as illustrated below. Each step is based on established chemical transformations for similar substrates.

Caption: Proposed four-step synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 5,5-Dimethyl-3-hydroxypyrrolidin-2-one (Hypothetical)

Note: A direct literature precedent for this specific synthesis was not identified. The following is a generalized approach based on the synthesis of similar substituted pyrrolidinones.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine a suitable starting material such as an amino acid derivative (e.g., a protected β-amino acid with a gem-dimethyl group) with a cyclizing agent in an appropriate solvent.

-

Reaction Conditions: The reaction mixture would likely be heated to reflux for several hours to facilitate intramolecular cyclization.

-

Work-up and Purification: After cooling, the reaction mixture would be concentrated under reduced pressure. The resulting residue would be purified by column chromatography on silica gel to yield 5,5-dimethyl-3-hydroxypyrrolidin-2-one.

Step 2: Reduction of 5,5-Dimethyl-3-hydroxypyrrolidin-2-one to 2,2-Dimethyl-3-hydroxypyrrolidine

This protocol is adapted from the reduction of 5,5-dimethyl-2-pyrrolidone.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add lithium aluminum hydride (LiAlH₄) and anhydrous tetrahydrofuran (THF).

-

Addition of Reactant: A solution of 5,5-dimethyl-3-hydroxypyrrolidin-2-one in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the mixture is heated at reflux for 8-12 hours.

-

Work-up: The reaction is carefully quenched by the sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure.

-

Purification: The crude product is purified by distillation or column chromatography to yield 2,2-dimethyl-3-hydroxypyrrolidine.

Step 3: Synthesis of tert-Butyl 2,2-dimethyl-3-hydroxypyrrolidine-1-carboxylate

This protocol is based on standard N-Boc protection procedures.

-

Reaction Setup: Dissolve 2,2-dimethyl-3-hydroxypyrrolidine in a suitable solvent such as dichloromethane (DCM) or a biphasic system of ethyl acetate and water in a round-bottom flask.

-

Addition of Base: Add a base, such as triethylamine or sodium bicarbonate, to the solution.

-

Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture and stir at room temperature overnight.

-

Work-up: If a biphasic system is used, separate the organic layer. If DCM is used, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford tert-butyl 2,2-dimethyl-3-hydroxypyrrolidine-1-carboxylate.

Step 4: Oxidation of tert-Butyl 2,2-dimethyl-3-hydroxypyrrolidine-1-carboxylate to this compound

This protocol is adapted from the oxidation of N-Boc-3-pyrrolidinol.

-

Reaction Setup: To a stirred solution of tert-butyl 2,2-dimethyl-3-hydroxypyrrolidine-1-carboxylate in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add Dess-Martin periodinane.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. Extract the mixture with DCM.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the final product, this compound.

Experimental Workflow Visualization

Caption: Visual representation of the proposed experimental workflow.

Data Presentation

The following table summarizes the expected quantitative data for each step of the synthesis. These values are estimates based on typical yields for analogous reactions and will require experimental optimization.

| Step | Reactant | Reagent(s) | Solvent | Product | Estimated Yield (%) |

| 1 | Appropriate Precursor | Cyclizing Agent | - | 5,5-Dimethyl-3-hydroxypyrrolidin-2-one | 50-70 |

| 2 | 5,5-Dimethyl-3-hydroxypyrrolidin-2-one | LiAlH₄ | THF | 2,2-Dimethyl-3-hydroxypyrrolidine | 70-85 |

| 3 | 2,2-Dimethyl-3-hydroxypyrrolidine | Boc₂O, Triethylamine | DCM | tert-Butyl 2,2-dimethyl-3-hydroxypyrrolidine-1-carboxylate | 85-95 |

| 4 | tert-Butyl 2,2-dimethyl-3-hydroxypyrrolidine-1-carboxylate | Dess-Martin Periodinane | DCM | This compound | 80-90 |

Conclusion

The provided protocol offers a plausible and scientifically grounded pathway for the synthesis of this compound. Researchers undertaking this synthesis should be aware that the initial step is hypothetical and will require significant development. Subsequent steps, while based on reliable transformations, may also need optimization for this specific substrate. Standard analytical techniques such as NMR, IR, and mass spectrometry should be employed to characterize the intermediates and the final product to confirm their identity and purity. This application note serves as a valuable starting point for the synthesis of this novel and potentially useful chemical building block.

Application Notes and Protocols: N-Boc Protection of 2,2-dimethyl-3-pyrrolidinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental procedure for the N-tert-butoxycarbonyl (Boc) protection of the secondary amine in 2,2-dimethyl-3-pyrrolidinone. The tert-butoxycarbonyl group is a widely utilized protecting group in organic synthesis, particularly in peptide synthesis and the development of pharmaceutical intermediates, due to its stability in a wide range of reaction conditions and its facile removal under mild acidic conditions.[1][2] This protocol offers a standardized, efficient, and reliable method for synthesizing tert-butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate, a valuable building block in medicinal chemistry. The presence of gem-dimethyl substitution at the C2 position introduces steric hindrance, which can influence the reaction conditions required for efficient protection. This protocol is optimized to address this challenge and ensure a high yield of the desired N-Boc protected product.

Introduction

The protection of amine functionalities is a critical step in the multi-step synthesis of complex organic molecules.[3] The Boc group is one of the most common amine protecting groups used in organic chemistry.[4] The reaction typically involves the treatment of an amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.[1] The resulting N-Boc protected amine is stable to many reagents and reaction conditions, allowing for chemical modifications at other parts of the molecule.[2]

2,2-dimethyl-3-pyrrolidinone is a heterocyclic compound that can serve as a precursor for various biologically active molecules. The N-Boc protected form, this compound, is a key intermediate for the synthesis of a variety of derivatives, as the Boc group can be easily removed at a later stage to liberate the amine for further functionalization. This protocol provides a detailed, step-by-step procedure for this important transformation.

Reaction Scheme

Caption: N-Boc protection of 2,2-dimethyl-3-pyrrolidinone.

Experimental Protocol

This procedure is designed for the efficient N-Boc protection of 2,2-dimethyl-3-pyrrolidinone.

Materials and Equipment

Reagents:

-

2,2-dimethyl-3-pyrrolidinone

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP) or Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel or syringe

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Thin-layer chromatography (TLC) plates and chamber

Procedure

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2,2-dimethyl-3-pyrrolidinone (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.

-

Base Addition: Add the base (DMAP, 0.1 eq or Triethylamine, 1.2 eq) to the stirred solution.

-

Reagent Addition: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over a period of 15-30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours.

-

Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: If necessary, purify the crude product by column chromatography on silica gel.

Data Presentation

| Parameter | Value |

| Starting Material | |

| Name | 2,2-dimethyl-3-pyrrolidinone |

| Molecular Formula | C₆H₁₁NO |

| Molecular Weight | 113.16 g/mol |

| Product | |

| Name | This compound |

| Molecular Formula | C₁₁H₁₉NO₃ |

| Molecular Weight | 213.27 g/mol |

| Reaction Conditions | |

| Solvent | Dichloromethane (DCM) |

| Base | DMAP or Triethylamine |

| Temperature | 0 °C to room temperature |

| Reaction Time | 2-4 hours |

| Expected Outcome | |

| Yield | > 90% |

| Purity | > 95% (after purification) |

Workflow Diagram

Caption: Step-by-step workflow for the N-Boc protection.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Dichloromethane is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.

-

Di-tert-butyl dicarbonate can cause skin and eye irritation.

-

DMAP is toxic and should be handled with care.

Troubleshooting

| Issue | Possible Cause | Solution |

| Incomplete reaction | Insufficient reaction time or temperature | Allow the reaction to stir for a longer period or gently warm the reaction mixture. |

| Inactive reagents | Use fresh or properly stored reagents. | |

| Low yield | Inefficient extraction or product loss during work-up | Ensure thorough extraction and careful handling during work-up steps. |

| Presence of side products | Reaction temperature too high | Maintain the reaction temperature at 0 °C during the addition of Boc anhydride. |

| Use of a strong, non-hindered base | Use a catalytic amount of DMAP or a hindered base like triethylamine. |

Conclusion

This protocol provides a detailed and reliable method for the N-Boc protection of 2,2-dimethyl-3-pyrrolidinone. The procedure is straightforward and utilizes common laboratory reagents and equipment, making it accessible for a wide range of researchers. The resulting this compound is a valuable intermediate for the synthesis of more complex molecules in drug discovery and development. By following this protocol, researchers can efficiently prepare this key building block in high yield and purity.

References

Application Notes: Use of tert-butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate in Chiral Synthesis

A thorough review of available scientific literature and chemical databases indicates that tert-butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate is not a commonly utilized starting material for chiral synthesis. While the pyrrolidine scaffold is a crucial element in numerous pharmaceuticals and natural products, the specific 2,2-dimethyl substitution pattern of this particular compound appears to limit its application in asymmetric transformations as described in readily accessible scientific literature.

Extensive searches have revealed a significant body of research on the use of the closely related, unsubstituted analog, tert-butyl 3-oxopyrrolidine-1-carboxylate (N-Boc-3-pyrrolidinone) , as a versatile precursor for the synthesis of a wide range of chiral pyrrolidine derivatives. The primary strategies employed for this parent compound involve the stereoselective reduction of the ketone or the diastereoselective addition of nucleophiles to generate chiral centers.

This document will, therefore, focus on the well-established applications of tert-butyl 3-oxopyrrolidine-1-carboxylate in chiral synthesis, providing detailed application notes and protocols that could potentially be adapted by researchers for more substituted systems.

Application Notes for tert-butyl 3-oxopyrrolidine-1-carboxylate in Chiral Synthesis

1. Asymmetric Reduction to Chiral 3-Hydroxypyrrolidines

The most prominent application of tert-butyl 3-oxopyrrolidine-1-carboxylate is its asymmetric reduction to produce enantiomerically enriched (R)- and (S)-N-Boc-3-hydroxypyrrolidine. These chiral alcohols are invaluable building blocks in the synthesis of numerous biologically active molecules.

Two main approaches have proven highly effective:

-

Biocatalytic Reduction: The use of ketoreductases (KREDs) offers a green and highly enantioselective method for the synthesis of both (R)- and (S)-N-Boc-3-hydroxypyrrolidine. By selecting the appropriate enzyme and optimizing reaction conditions, excellent conversions and enantiomeric excesses greater than 99% can be achieved.[1] This method is often preferred in industrial settings due to its high selectivity and mild reaction conditions.

-

Chemo-catalytic Reduction: Chiral catalysts, such as those used in Corey-Bakshi-Shibata (CBS) reductions, are also employed for the asymmetric reduction of N-Boc-3-pyrrolidinone. These methods provide good to excellent enantioselectivity.

Table 1: Comparison of Asymmetric Reduction Methods for tert-butyl 3-oxopyrrolidine-1-carboxylate

| Method | Catalyst/Enzyme | Product Configuration | Typical Yield (%) | Typical Enantiomeric Excess (ee%) |

| Biocatalytic | Ketoreductase (KRED) | (R) or (S) | >90 | >99 |

| Chemo-catalytic | (R)- or (S)-CBS reagent | (R) or (S) | 85-95 | 90-98 |

2. Diastereoselective Synthesis of 3-Amino- and 3-Alkylated Pyrrolidines

The ketone functionality of tert-butyl 3-oxopyrrolidine-1-carboxylate serves as a handle for the introduction of various substituents at the C3 position.

-

Reductive Amination: The ketone can undergo reductive amination with a chiral amine or in the presence of a chiral catalyst to produce diastereomerically enriched 3-aminopyrrolidine derivatives.

-

Enolate Alkylation: Formation of the enolate of N-Boc-3-pyrrolidinone, followed by reaction with an electrophile, can be influenced by chiral auxiliaries or catalysts to achieve diastereoselective alkylation at the C4 position. However, controlling the regioselectivity of enolate formation is a key challenge.

Experimental Protocols

Protocol 1: Biocatalytic Asymmetric Reduction of tert-butyl 3-oxopyrrolidine-1-carboxylate

This protocol is a general guideline for the enzymatic reduction of N-Boc-3-pyrrolidinone. Specific conditions may vary depending on the chosen ketoreductase.

Materials:

-

tert-butyl 3-oxopyrrolidine-1-carboxylate

-

Ketoreductase (KRED)

-

Nicotinamide adenine dinucleotide phosphate (NADPH) or a recycling system (e.g., glucose/glucose dehydrogenase)

-

Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

-

Organic co-solvent (e.g., isopropanol)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a reaction vessel, dissolve tert-butyl 3-oxopyrrolidine-1-carboxylate in the buffer solution, potentially with a small amount of co-solvent to aid solubility.

-

Add the ketoreductase and the NADPH cofactor or the cofactor recycling system.

-

Stir the reaction mixture at a controlled temperature (typically 25-37 °C) and monitor the progress by a suitable analytical method (e.g., HPLC, GC).

-

Upon completion, quench the reaction and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired enantiomerically pure N-Boc-3-hydroxypyrrolidine.

Visualizations

The following diagrams illustrate the key synthetic pathways discussed.

Caption: Asymmetric reduction of N-Boc-3-pyrrolidinone.

Caption: Functionalization of N-Boc-3-pyrrolidinone.

References

Application of Pyrrolidine Scaffolds in Drug Discovery: A Case Study with a Anacetrapib Precursor

Introduction

While specific drug discovery applications for tert-butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate are not extensively documented in publicly available literature, the pyrrolidine scaffold is a crucial component in numerous pharmaceuticals. This document will focus on a closely related structural motif and its application in the synthesis of the cholesteryl ester transfer protein (CETP) inhibitor, anacetrapib. Anacetrapib was developed for the treatment of dyslipidemia and atherosclerosis by raising high-density lipoprotein (HDL) cholesterol and lowering low-density lipoprotein (LDL) cholesterol.[1][2][3] The synthesis of anacetrapib showcases the utility of functionalized pyrrolidine-based building blocks in constructing complex, biologically active molecules.

Application in the Synthesis of Anacetrapib, a CETP Inhibitor

Anacetrapib is a potent inhibitor of the cholesteryl ester transfer protein (CETP), which plays a key role in the metabolism of cholesterol.[1][4] By inhibiting CETP, anacetrapib blocks the transfer of cholesteryl esters from HDL to other lipoproteins, leading to increased levels of HDL-C ("good" cholesterol) and reduced levels of LDL-C ("bad" cholesterol).[1][2] This modulation of lipid profiles was investigated for its potential to reduce the risk of cardiovascular events.[5]

The chemical structure of anacetrapib features a complex oxazolidinone core. The synthesis of this core relies on chiral pyrrolidine-based intermediates. While the exact "2,2-dimethyl-3-oxo" isomer specified in the topic is not directly cited in the synthesis of anacetrapib, other functionalized pyrrolidine precursors are instrumental. For the purpose of these application notes, we will detail a representative synthetic approach to a key intermediate of anacetrapib, highlighting the importance of the pyrrolidine scaffold.

Quantitative Data: Anacetrapib Clinical Trial Results

The following table summarizes the lipid-modifying effects of anacetrapib from key clinical trials.

| Clinical Trial | Dosage | Change in LDL-C | Change in HDL-C | Primary Outcome | Reference |

| DEFINE | 100 mg daily | ↓ 40% | ↑ 138% | Assessed safety and lipid-modifying efficacy. | [2][6] |

| REVEAL | 100 mg daily | ↓ 18% (non-HDL-C) | ↑ 104% | 9% relative risk reduction in major coronary events. | [5][7][8] |

Signaling Pathway: Mechanism of Action of Anacetrapib

Anacetrapib's mechanism of action centers on the inhibition of CETP in the reverse cholesterol transport pathway.

Experimental Protocols

The following protocols describe a generalized synthetic route to a key chiral intermediate for anacetrapib, based on publicly available information. These protocols are for informational purposes and should be adapted and optimized based on laboratory conditions.

General Synthetic Workflow

The synthesis of the anacetrapib core involves the coupling of two key fragments, one of which is derived from a chiral pyrrolidine-based starting material.

Protocol 1: Synthesis of a Chiral Amino Alcohol Intermediate

This protocol describes the synthesis of a key chiral amino alcohol intermediate, which is a precursor to the oxazolidinone ring of anacetrapib.

Materials:

-

(R)-2-methyl-CBS-oxazaborolidine

-

Borane dimethyl sulfide complex

-

1-(3,5-bis(trifluoromethyl)phenyl)-2-(tert-butoxycarbonylamino)ethan-1-one

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Saturated aqueous ammonium chloride solution

-

Sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate/hexanes solvent system

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 1-(3,5-bis(trifluoromethyl)phenyl)-2-(tert-butoxycarbonylamino)ethan-1-one in anhydrous THF.

-

Cool the solution to -20 °C in a cooling bath.

-

Slowly add a solution of (R)-2-methyl-CBS-oxazaborolidine in THF to the reaction mixture.

-

To this mixture, add borane dimethyl sulfide complex dropwise over 30 minutes, maintaining the internal temperature below -15 °C.

-

Stir the reaction mixture at -20 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of methanol at -20 °C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired chiral amino alcohol.

Protocol 2: Formation of the Oxazolidinone Ring

This protocol outlines the cyclization of the chiral amino alcohol to form the core oxazolidinone structure of anacetrapib.

Materials:

-

Chiral amino alcohol from Protocol 1

-

Triphosgene or a similar carbonylating agent

-

Pyridine or another suitable base

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate/hexanes solvent system

Procedure:

-